4-bromo-N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide
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Overview
Description
4-bromo-N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-tert-butylphenol, which is then reacted with acetic anhydride to form the corresponding acetyl derivative. This intermediate is further reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
4-bromo-N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 4-bromo-N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-tert-butylphenol: A precursor in the synthesis of the target compound.
4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide: A structurally related compound with different functional groups.
2-bromo-4-(tert-butyl)phenyl N-(3-chloro-2-methylphenyl)carbamate: Another similar compound with distinct chemical properties
Uniqueness
4-bromo-N’-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2,3)14-6-10-16(11-7-14)25-12-17(23)21-22-18(24)13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZKVDYHSWMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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